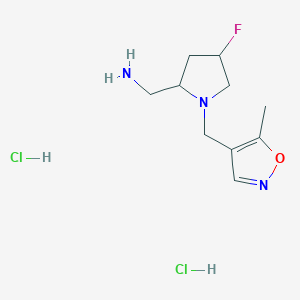
(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride.
Attachment of the Methylisoxazole Moiety: The methylisoxazole moiety is attached through a condensation reaction involving 5-methylisoxazole and a suitable aldehyde or ketone.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with methanamine under controlled conditions, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluoro group or the isoxazole ring, resulting in defluorination or ring-opening products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Defluorinated or ring-opened products.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter signaling and inflammatory response pathways.
類似化合物との比較
Similar Compounds
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine hydrochloride
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine sulfate
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine phosphate
Uniqueness
The uniqueness of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride lies in its specific combination of functional groups and structural features. The presence of the fluoro group and the methylisoxazole moiety imparts distinct chemical and biological properties, differentiating it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H18Cl2FN3O |
|---|---|
分子量 |
286.17 g/mol |
IUPAC名 |
[4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16FN3O.2ClH/c1-7-8(4-13-15-7)5-14-6-9(11)2-10(14)3-12;;/h4,9-10H,2-3,5-6,12H2,1H3;2*1H |
InChIキー |
RGBXZQQTCCTMBW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)CN2CC(CC2CN)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


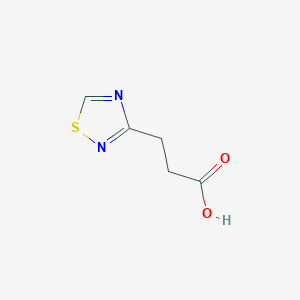
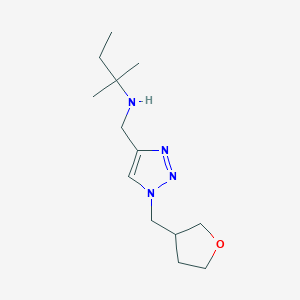
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
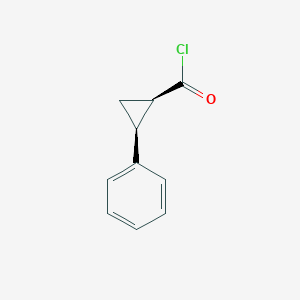
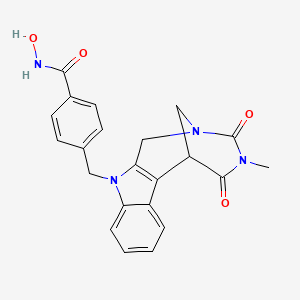
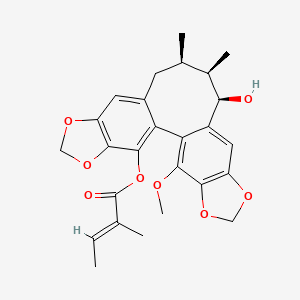
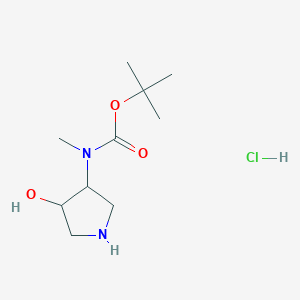
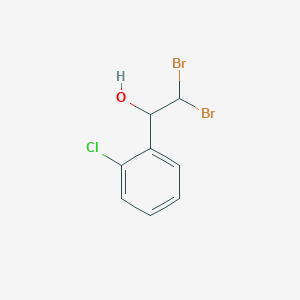



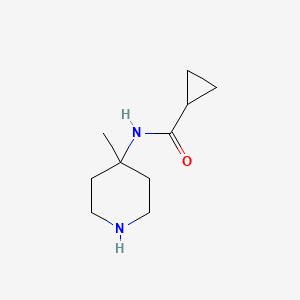
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)

